molecular formula C20H16N4O2S B2552786 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine CAS No. 955962-19-3

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine

Cat. No.: B2552786
CAS No.: 955962-19-3
M. Wt: 376.43
InChI Key: GCKOBJHWLWATBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4H-Chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine ( 955962-19-3) is a complex heterocyclic compound with a molecular formula of C20H16N4O2S and a molecular weight of 376.43 g/mol [ ]. This solid compound features a fused chromenothiazole core linked to a substituted pyrazole ring, presenting a valuable scaffold for medicinal chemistry and drug discovery research [ ]. While direct studies on this exact molecule are limited, its structure incorporates pharmacophoric elements known for significant biological potential. The chromenothiazole and pyrazole motifs are found in compounds investigated for anti-proliferative activities [ ]. Specifically, related pyrazole derivatives have been rationally designed and synthesized as potential inhibitors of the ERK kinase pathway, a notoriously oncogenic signaling module in human malignancies [ ]. Such molecules have shown promising anti-proliferative effects against various cancerous cell lines, inducing cell cycle arrest and apoptosis [ ]. Therefore, this compound serves as a sophisticated building block for researchers developing novel therapeutic agents, particularly in oncology. It is also suited for chemical library development and structure-activity relationship (SAR) studies. This product is provided as a solid. It is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-22-24(19(15)21)20-23-18-14-4-2-3-5-16(14)26-11-17(18)27-20/h2-10H,11,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKOBJHWLWATBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(S3)COC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step might involve a substitution reaction where a methoxyphenyl halide reacts with a nucleophilic site on the chromeno-thiazole core.

    Formation of the Pyrazolylamine Moiety: This can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone or ketoester, followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine is a complex heterocyclic compound with significant potential in various scientific research applications. Its unique structure combines a chromeno-thiazole core, a methoxyphenyl group, and a pyrazolylamine moiety, which contribute to its diverse biological activities. This article explores its synthesis, mechanisms of action, and applications in medicinal chemistry and biological research.

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies suggest it may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation.
  • Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in biological systems.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested, particularly regarding acetylcholinesterase inhibition.

Case Studies

A number of studies have explored the applications of this compound in various fields:

  • Antitumor Research : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation.
  • Neuroprotective Studies : Research highlighted its potential as an acetylcholinesterase inhibitor, suggesting implications for Alzheimer's disease treatment by enhancing acetylcholine levels.
  • Antioxidant Studies : The compound exhibited strong free radical scavenging activity in several assays, indicating its potential use in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Analogues and Conformational Analysis

  • Chromeno-Thiazole Derivatives: A structurally related compound, 3-(8-methoxy-2-(oxo-2H-chromen-3-yl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrates potent anticancer activity (IC50 values: 6.34–9.05 μM against HeLa, A549, and MCF-7 cell lines) . The chromeno-thiazole scaffold in this compound shares similarities with the target molecule, suggesting that the chromene ring may enhance anticancer activity through π-π stacking or intercalation with DNA.
  • Halogen-Substituted Analogues :
    Isostructural derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compounds 4 and 5 ) exhibit nearly identical crystal packing but differ in halogen substituents (Cl vs. Br). These differences minimally affect molecular conformation but may influence intermolecular interactions (e.g., halogen bonding) in therapeutic applications .

Anti-Inflammatory and Analgesic Activity

  • THPA6: 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) shows superior anti-inflammatory activity with an ulcer index of 0.58 ± 0.08, significantly lower than diclofenac (1.70 ± 0.39) and aspirin (1.96 ± 0.15) . The para-methoxyphenyl group in THPA6 likely reduces gastrointestinal toxicity compared to meta-substituted analogues.
  • Pyrazole-Thiazole Hybrids :
    Compounds like 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine highlight the importance of the pyrazole-thiazole linkage in modulating bioactivity. However, substitution patterns (e.g., methyl vs. methoxy groups) alter pharmacokinetic properties .

Anticancer Activity

The chromeno-thiazole-pyrazole hybrid in the target compound shares structural motifs with bioactive molecules like 13 (3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one), which inhibits cancer cell proliferation via tubulin binding .

Data Tables

Table 1: Pharmacological Comparison of Selected Analogues

Compound Activity Type Key Data (IC50/Ulcer Index) Reference
THPA6 Anti-inflammatory Ulcer index: 0.58 ± 0.08
3-(8-Methoxy-2-oxochromen-3-yl)-pyrazole Anticancer IC50: 6.34–9.05 μM
Celecoxib (Reference) COX-2 Inhibition IC50: 0.04 μM

Table 2: Structural Features of Chromeno-Thiazole Derivatives

Compound Substituents Molecular Weight Key Structural Notes
Target Compound 4-Methoxyphenyl ~450 g/mol* Chromeno-thiazole-pyrazole core
Compound 4 (Cl-substituted) 4-Chlorophenyl ~550 g/mol Isostructural with halogen bonding
Compound 5 (Br-substituted) 4-Bromophenyl ~595 g/mol Similar packing to 4

*Estimated based on structural analogs.

Biological Activity

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine is a complex heterocyclic compound notable for its diverse biological activities. This article reviews the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N4O2S, with a molecular weight of 372.43 g/mol. The structure features a chromeno-thiazole core linked to a methoxyphenyl group and a pyrazolylamine moiety, contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Chromeno-Thiazole Core : This can be achieved through cyclization reactions involving 2-amino-3-thiophenol and suitable aldehydes.
  • Introduction of the Methoxyphenyl Group : A substitution reaction where a methoxyphenyl halide reacts with the nucleophilic site on the chromeno-thiazole core.
  • Formation of the Pyrazolylamine Moiety : Synthesized via condensation reactions involving hydrazine and diketones or ketoesters.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes.
  • Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • DNA Interaction : Potentially interacts with DNA, affecting replication or transcription processes.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a study showed that related pyrazole derivatives inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

Research indicates that certain derivatives possess antiviral activity. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell machinery .

Anti-inflammatory Effects

The compound has also been noted for anti-inflammatory properties. It may act as a COX-2 inhibitor, reducing inflammation in various models .

Data Table of Biological Activities

Biological ActivityMechanismReference
AntitumorInhibition of tubulin polymerization
AntiviralInterference with viral replication
Anti-inflammatoryCOX-2 inhibition

Study 1: Antitumor Efficacy

In a controlled study, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against several types of cancer cells.

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties against influenza virus. The compound exhibited significant inhibition of viral replication in vitro, highlighting its potential as a therapeutic agent against viral infections.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Characterization MethodsEvidence
Chromeno-thiazole formationThiourea + 4-hydroxycoumarin, H2SO475–89¹H NMR, X-ray
Pyrazole couplingHalogenated intermediates, K2CO3, DMF61–87FT-IR, Mass Spec

Basic: How should researchers characterize the compound’s structure to confirm regioselectivity and purity?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in heterocyclic connectivity (e.g., confirming the chromeno-thiazole-pyrazole linkage) .
  • Multi-nuclear NMR : Assign signals for methoxyphenyl (δ 3.8 ppm, singlet) and pyrazole NH2 (δ 5.2–5.5 ppm) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity : Follow protocols from using Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) with MIC values reported in µg/mL .
  • Cytotoxicity Testing : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50 calculations . Include normal fibroblast cells (WI-38) for selectivity .

Advanced: How can reaction conditions be optimized to improve yield during scale-up?

Methodological Answer:

  • Catalyst Screening : Test p-toluenesulfonic acid () vs. Lewis acids (e.g., ZnCl2) for cyclization efficiency .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF/water mixtures () for coupling reactions .
  • DoE (Design of Experiments) : Vary temperature (50–120°C) and reaction time (8–24 hrs) to identify optimal parameters .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Align protocols with (e.g., cell line passage number, FBS concentration) .
  • Control Compound Validation : Use CHS-828 () as a reference in cytotoxicity assays to calibrate inter-lab variability .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) to isolate structural drivers of activity .

Advanced: What computational approaches predict the compound’s pharmacokinetics and drug-likeness?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (<5), PSA (<140 Ų), and BBB permeability .
  • Docking Studies : Model interactions with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Advanced: How to design analogs to explore structure-activity relationships (SAR) for enhanced efficacy?

Methodological Answer:

  • Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF3) to modulate electronic effects .
  • Heterocycle Replacement : Substitute chromeno-thiazole with pyrimidine or triazole cores () .
  • Bioisosteres : Explore thiazole-to-oxadiazole swaps () while retaining H-bonding capacity .

Advanced: What challenges arise during process scale-up, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation : Monitor via LC-MS and optimize purification using flash chromatography () .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during thiourea cyclization .
  • Solvent Recovery : Implement distillation for DMF reuse, reducing waste .

Advanced: How can researchers leverage crystallographic data to improve synthetic strategies?

Methodological Answer:

  • Torsion Angle Analysis : Use X-ray data () to identify steric clashes in intermediates, guiding substituent placement .
  • Packing Interactions : Design co-crystals with coformers (e.g., succinic acid) to enhance solubility .

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers at 37°C for 24 hrs; analyze via HPLC for degradation products .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.